molecular formula C10H9BrO B13650650 4-(4-broMophenyl)but-3-yn-1-ol

4-(4-broMophenyl)but-3-yn-1-ol

Cat. No.: B13650650
M. Wt: 225.08 g/mol
InChI Key: LFAYOHVYLGSCIR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)but-3-yn-1-ol is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a butyn-1-ol moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)but-3-yn-1-ol typically involves the reaction of 4-bromostyrene oxide with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under controlled conditions. The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and quenched with saturated aqueous ammonium chloride . The product is purified through recrystallization and chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo intramolecular cycloaddition and recyclization reactions, leading to the formation of various cyclic structures . These reactions are facilitated by the presence of nucleophilic and electrophilic reagents, which promote the formation of new chemical bonds.

Comparison with Similar Compounds

    4-(4-Bromophenyl)but-3-yn-1-one: Similar structure but with a ketone group instead of an alcohol.

    4-(4-Bromophenyl)but-3-yn-1-amine: Similar structure but with an amine group instead of an alcohol.

    4-(4-Bromophenyl)but-3-yn-1-yl acetate: Similar structure but with an ester group instead of an alcohol.

Uniqueness: 4-(4-Bromophenyl)but-3-yn-1-ol is unique due to its specific combination of a bromophenyl group and a butyn-1-ol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-(4-bromophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2

InChI Key

LFAYOHVYLGSCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)Br

Origin of Product

United States

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